Reactive brown 45
Description
Historical Development of Color Index this compound (Color Index 262050)
The development of this compound emerged from the broader historical evolution of reactive dye chemistry that began in the mid-20th century. The foundational work for reactive dyes was established in 1954 when I.D. Rattee and W.E. Stephen of the British Imperial Chemical Industry discovered that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions. This groundbreaking discovery led to the first commercial reactive dye product in 1956, known as Procion Red MX-2B.
The subsequent decades witnessed rapid advancement in reactive dye chemistry, with manufacturers developing increasingly sophisticated molecular structures to achieve enhanced performance characteristics. This compound represents a later-generation development in this evolutionary process, incorporating advanced double azo chromophore systems with optimized reactive functionalities. The compound was developed as part of the effort to create earth-tone colorants that could provide superior build-up properties, reproducibility, and fastness compared to traditional vat dyestuffs.
The historical significance of this compound is further underscored by its association with the Cibacron brand family, originally developed by Ciba-Geigy. Cibacron dyes were first marketed in 1957 and became renowned for their bright colors and lightfastness properties. The inclusion of this compound within this prestigious product line demonstrates its technical excellence and commercial importance.
Classification within Double Azo Reactive Dye Chemistry
This compound belongs to the double azo class of reactive dyes, characterized by the presence of two azo linkages (-N=N-) within its molecular structure. This classification places the compound within a specialized category of chromophoric systems that exhibit enhanced color depth and complexity compared to monoazo derivatives. The double azo structure provides superior light absorption characteristics across multiple wavelength ranges, resulting in rich, deep brown coloration with excellent color strength.
The molecular formula of this compound is C36H20FN9Na6O18S6, with a molecular weight of 1215.93 daltons. This complex structure incorporates multiple functional components that contribute to its overall performance profile. The presence of nine nitrogen atoms within the molecular framework indicates extensive chromophore development, while the six sodium atoms reflect the high degree of sulfonation necessary for water solubility and fiber substantivity.
The double azo classification system for reactive dyes encompasses compounds containing two azo groups, which are typically more chromophorically intense than their monoazo counterparts. These dyes exhibit superior color strength and can achieve deeper shades at lower application concentrations. The chromophoric groups in double azo dyes are essential for producing the characteristic color, with different molecular configurations resulting in various shades and intensities.
Nomenclature Systems and Chemical Abstracts Service Registry Number (148262-90-2)
The nomenclature system for this compound follows established international standards for dye identification and classification. The compound is officially designated as Color Index this compound, with the corresponding Color Index number 262050. This dual nomenclature system provides both descriptive and numerical identification methods that facilitate accurate communication within the international dye industry.
The Chemical Abstracts Service registry number 148262-90-2 serves as the definitive chemical identifier for this compound. This unique numerical identifier eliminates ambiguity in chemical literature and commercial transactions, ensuring precise identification regardless of language or regional naming conventions. The Chemical Abstracts Service system represents the gold standard for chemical compound identification and is universally recognized throughout the global chemical industry.
Alternative nomenclature systems include the commercial brand name Cibacron Brown F-R, which was developed by Ciba Specialty Chemicals Incorporated. This brand designation reflects the compound's association with the prestigious Cibacron product line and provides market recognition for textile manufacturers and dye house operators. The systematic chemical name reflects the complex molecular structure, though the Color Index designation remains the preferred identification method for commercial applications.
The comprehensive nomenclature system also includes synonymous designations such as Viatone Brown F-R, which represents an alternative commercial formulation of the same chemical entity. These multiple nomenclature systems ensure that this compound can be accurately identified and specified across diverse commercial and technical contexts.
Global Production and Market Distribution
The global production and market distribution of this compound reflects the compound's significant role within the international textile coloration industry. Manufacturing operations are concentrated in regions with established chemical production infrastructure and proximity to major textile manufacturing centers. The compound is produced by specialized dye manufacturers who possess the technical expertise and equipment necessary for complex multi-step synthesis processes.
The manufacturing process for this compound involves a sophisticated multi-stage synthetic pathway beginning with 7-aminonaphthalene-1,3,5-trisulfonic acid diazotization, followed by coupling with 5-aminonaphthalene-2-sulfonic acid. The resulting intermediate undergoes additional diazotization and coupling with meta-toluidine, followed by condensation with 2,4,6-trichloro-1,3,5-triazine and final condensation with 2-aminobenzene-1,4-disulfonic acid. This complex synthetic sequence requires specialized manufacturing capabilities and stringent quality control procedures.
Market distribution channels for this compound include direct manufacturer sales to major textile producers, distribution through specialized chemical trading companies, and supply to regional dye houses and textile service providers. The compound is typically supplied in powder form with 100 percent purity, packaged in bags or boxes depending on customer requirements. Commercial transactions are conducted on Free On Board or Cost, Insurance, and Freight basis, with payment terms typically involving advance payment or letters of credit.
Regional market dynamics reflect the geographic distribution of textile manufacturing activities, with significant consumption in Asia-Pacific markets, North America, and Europe. The compound's market penetration is supported by technical service programs that assist customers in optimizing application procedures and achieving desired coloration results. Quality assurance programs ensure consistent product performance across different manufacturing batches and production facilities.
Properties
CAS No. |
148262-90-2 |
|---|---|
Molecular Formula |
C9H6ClNO |
Synonyms |
Reactive brown 45 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Wastewater Treatment : Studies on Reactive Red 45 (a structurally similar azo dye) show that AOPs achieve >90% decolorization but require optimization for Brown 45’s higher molecular weight .
- Synthetic Alternatives: Research into halogen-free reactive dyes is ongoing to address environmental concerns, though none yet match Brown 45’s performance .
Preparation Methods
Diazotization and Coupling
Anthranilic acid (137.2 kg) is dissolved in hydrochloric acid (30 wt%) and diazotized with sodium nitrite (230 kg of 30 wt% solution) at ≤5°C. The resulting diazonium salt is coupled with acetyl J acid (281 kg) in a sodium bicarbonate-buffered system (pH 7.5–8.5, 10–15°C). Hydrolysis with liquid alkali (550 kg, 30 wt%) at 90–95°C removes the acetyl group, yielding a coupling solution with >99% amino value yield.
Chromium Complexation
Sodium dichromate (920 kg) is reduced with glucose (360 kg) and glacial acetic acid (900 kg) at 100–105°C to generate a chromium(III) solution. The coupling solution is adjusted to pH 7.0–7.5 with acetic acid, heated to 95–98°C, and mixed with the chromium solution. The pH is maintained at 4–6 using sodium carbonate, followed by trisodium phosphate treatment (pH 10.0–10.5) to precipitate excess chromium.
Bifunctional Condensation
Cyanuric chloride (210 kg) is dispersed in ice water and condensed with β-aminoethanesulfonic acid (140 kg) at 5–8°C (pH 6.5–7.5). The primary condensate is reacted with the chromium complex at pH 6.0–7.0 for 8 hours. The final dye is standardized with dispersants (NNO, MF) and spray-dried.
Process Optimization and Critical Parameters
pH and Temperature Control
-
Coupling Reaction : pH 7.5–8.5 ensures optimal reactivity of acetyl J acid, while temperatures ≤15°C prevent diazonium salt decomposition.
-
Chromium Complexation : pH 4–6 stabilizes the chromium(III)-azo complex, minimizing hydrolysis.
-
Condensation : Cyanuric chloride requires low temperatures (5–8°C) to prevent hydrolysis during primary condensation.
Yield and Cost Improvements
The optimized method achieves a 32.57% higher yield than traditional routes, reducing production costs by 18.92%. Salting-out steps are eliminated, shortening the production cycle from 72 to 48 hours.
Performance Characteristics
Solubility and Fixation
This compound exhibits superior solubility (>150 g/L at 20°C) compared to conventional dyes (Table 1). Fixation rates exceed 85% due to bifunctional reactivity.
Table 1: Comparative Solubility and Fixation
| Parameter | This compound | Conventional Dye |
|---|---|---|
| Solubility (g/L, 20°C) | 160 | 90 |
| Fixation Rate (%) | 87 | 72 |
| Sample | Total Cr (ppm) | Cr(VI) (ppm) |
|---|---|---|
| This compound | 1.8 | 0.3 |
| Conventional Dye | 4.5 | 1.2 |
Fastness Properties
The dye demonstrates excellent wash (4–5), light (5), and rub fastness (4) (Table 3).
Table 3: Fastness Ratings (1–5 Scale)
| Fastness Type | This compound |
|---|---|
| Wash | 4–5 |
| Light | 5 |
| Dry Rub | 4 |
| Wet Rub | 3–4 |
Comparative Analysis of Synthetic Methods
Traditional methods (Comparative Example 1,) use J acid instead of acetyl J acid, leading to byproducts (e.g., γ-acid isomers) that reduce yield and purity. The salting-out step in conventional processes generates high-COD wastewater, whereas the modern method avoids this via direct spray drying .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Reactive Brown 45’s purity and structural integrity in aqueous solutions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify dye concentration and identify impurities. Pair this with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., azo bonds) and nuclear magnetic resonance (NMR) for structural elucidation. For quantification, calibrate instruments using certified reference standards .
Q. How does pH influence the adsorption efficiency of this compound onto cellulose-based substrates?
- Methodological Answer : Conduct batch adsorption experiments across a pH range (e.g., 2–12) using buffered solutions. Measure equilibrium adsorption capacity (qe) via UV-Vis spectrophotometry. Analyze data using Langmuir or Freundlich isotherm models. Note that protonation/deprotonation of functional groups (e.g., sulfonic acid) alters electrostatic interactions, with optimal adsorption typically near pH 5–7 .
Q. What are the common intermediates formed during this compound’s biodegradation by microbial consortia?
- Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) to identify intermediates. Use controlled bioreactors under aerobic/anaerobic conditions. Track metabolite formation over time and correlate with microbial activity (e.g., via ATP assays). Common intermediates include aromatic amines and sulfonated derivatives, which require toxicity assessments .
Advanced Research Questions
Q. How can conflicting data on this compound’s photodegradation efficiency under UV/visible light be resolved?
- Methodological Answer : Perform controlled photoreactor experiments with standardized light intensity (measured in W/m²) and wavelength filters. Use radical scavengers (e.g., tert-butanol for •OH) to identify degradation pathways. Compare results across studies by normalizing variables (e.g., catalyst loading, initial dye concentration). Contradictions often arise from unaccounted factors like dissolved oxygen or competing radical mechanisms .
Q. What computational models predict this compound’s reactivity in heterogeneous catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to simulate adsorption energies and electron transfer pathways on catalyst surfaces (e.g., TiO₂ or ZnO). Validate models with experimental X-ray photoelectron spectroscopy (XPS) data to confirm surface interactions. Machine learning algorithms can optimize predictive accuracy by training on datasets of reaction rates and catalyst properties .
Q. How do synergistic effects in hybrid adsorbent materials (e.g., chitosan-graphene oxide) enhance this compound removal?
- Methodological Answer : Design composites via cross-linking or sol-gel synthesis. Characterize pore structure via BET analysis and surface charge via zeta potential measurements. Compare adsorption kinetics and thermodynamics of hybrid vs. individual components. Synergy often stems from increased surface area and complementary functional groups (e.g., amino and hydroxyl groups) .
Data Contradiction and Validation
Q. Why do studies report varying toxicity thresholds for this compound in aquatic organisms?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure durations. Control water hardness and organic matter content, which influence bioavailability. Use OECD/EPA guidelines for acute/chronic toxicity assays. Discrepancies may arise from metabolite variability or differences in detoxification pathways .
Q. How can reproducibility issues in this compound’s electrochemical degradation be mitigated?
- Methodological Answer : Document electrode pretreatment (e.g., polishing, activation), electrolyte composition, and cell geometry. Use electrochemical impedance spectroscopy (EIS) to monitor fouling. Share raw datasets (current density, charge efficiency) in supplementary materials for cross-validation. Reproducibility failures often stem from unreported ohmic losses or catalyst deactivation .
Experimental Design Tables
Table 1 : Key Variables in Photocatalytic Degradation of this compound
Table 2 : Common Pitfalls in Adsorption Studies
Guidance for Rigorous Research
- Data Synthesis : Triangulate findings using complementary techniques (e.g., FTIR + XPS for surface analysis) to avoid overreliance on single-method data .
- Ethical Reporting : Disclose all conflicts (e.g., funding sources for catalyst suppliers) and negative results (e.g., failed degradation trials) .
- Peer Review : Pre-submission validation via platforms like *Protocols.io * ensures methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
